molecular formula C16H17NO B448496 N-(2,3-dimethylphenyl)-4-methylbenzamide CAS No. 346720-46-5

N-(2,3-dimethylphenyl)-4-methylbenzamide

Cat. No.: B448496
CAS No.: 346720-46-5
M. Wt: 239.31g/mol
InChI Key: UOEZYBJUGPZQGH-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a 2,3-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide typically involves the reaction of 2,3-dimethylaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide
  • N-(2,3-dimethylphenyl)-α-methyl-β-alanines

Uniqueness

N-(2,3-dimethylphenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-7-9-14(10-8-11)16(18)17-15-6-4-5-12(2)13(15)3/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEZYBJUGPZQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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